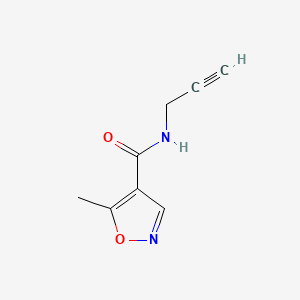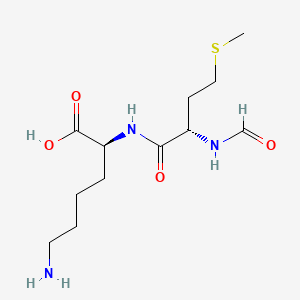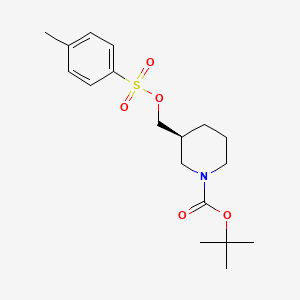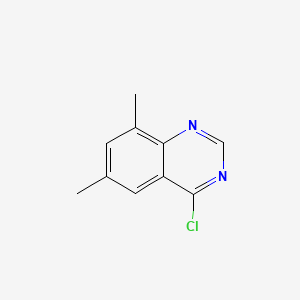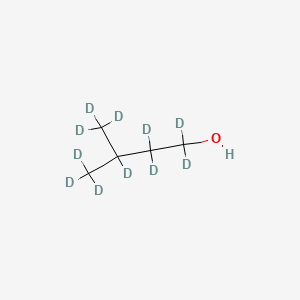
3-Methyl-1-butyl-D11 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-butyl-D11 alcohol: is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C₅HD₁₁O . It is a stable isotope-labeled analog of 3-methyl-1-butanol, also known as isoamyl alcohol. This compound is often used in scientific research for various applications, including as a reference material in analytical chemistry and as a tracer in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-1-butyl-D11 alcohol typically involves the deuteration of 3-methyl-1-butanol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions generally involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alcohol molecule .
Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound often involves the use of deuterated reagents and solvents. The process may include multiple steps of purification and verification to ensure the high isotopic purity of the final product. The production is typically carried out in specialized facilities equipped to handle deuterium gas and other deuterated chemicals .
化学反应分析
Types of Reactions: 3-Methyl-1-butyl-D11 alcohol undergoes similar chemical reactions as its non-deuterated counterpart, 3-methyl-1-butanol. These reactions include:
Substitution: The hydroxyl group can be substituted with halogens to form alkyl halides using reagents like hydrogen halides (HCl, HBr, HI).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed:
Oxidation: 3-Methylbutanal, 3-Methylbutanoic acid
Reduction: 3-Methylbutane
Substitution: 3-Methylbutyl chloride, 3-Methylbutyl bromide, 3-Methylbutyl iodide
科学研究应用
3-Methyl-1-butyl-D11 alcohol has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reference material for the calibration of analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers.
Metabolic Studies: The compound is used as a tracer to study metabolic pathways and the fate of 3-methyl-1-butanol in biological systems.
Environmental Science: It is employed in studies related to the environmental fate and transport of alcohols and their degradation products.
Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in studies involving the metabolism and pharmacokinetics of alcohols.
作用机制
The mechanism of action of 3-Methyl-1-butyl-D11 alcohol is similar to that of 3-methyl-1-butanol. It primarily involves the interaction with enzymes that metabolize alcohols, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These enzymes catalyze the oxidation of the alcohol to the corresponding aldehyde and further to the carboxylic acid . The deuterium atoms in the labeled compound can affect the reaction kinetics, providing valuable information about the enzyme mechanisms and metabolic pathways .
相似化合物的比较
- 3-Methyl-1-butanol (Isoamyl alcohol)
- 3-Methyl-1-butyl-d4 alcohol
- 3-Methyl-1-butyl-1,1-d2 alcohol
Comparison: 3-Methyl-1-butyl-D11 alcohol is unique due to its high degree of deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing. Compared to its non-deuterated counterpart, 3-methyl-1-butanol, the deuterium-labeled version provides enhanced sensitivity and specificity in analytical applications . Additionally, the presence of deuterium atoms can influence the physical and chemical properties of the compound, such as its boiling point and reaction kinetics .
属性
IUPAC Name |
1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-KUXNVAAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Azabicyclo[3.2.1]octa-1,3,5(8)-triene,3-methoxy-(9CI)](/img/new.no-structure.jpg)
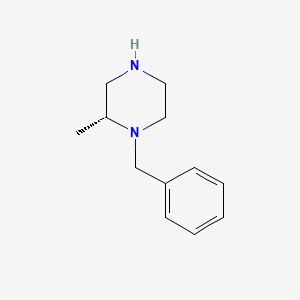
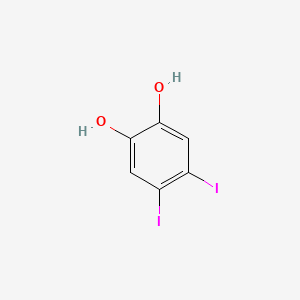
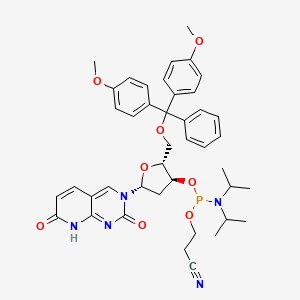
![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)
